Isoeugenyl phenylacetate

Contact allergy Skin sensitization Fragrance safety

Isoeugenyl phenylacetate (CAS 120-24-1) is a synthetic phenol ester (C₁₈H₁₈O₃, MW 282.33 g/mol) belonging to the isoeugenol-derived ester class, produced by esterification of isoeugenol with phenylacetic acid. It is a yellow, clear, viscous liquid at ambient temperature with a spicy odor described as sweet vanilla, clove-like, cinnamon, floral, and honey.

Molecular Formula C18H18O3
Molecular Weight 282.3 g/mol
CAS No. 120-24-1
Cat. No. B089571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoeugenyl phenylacetate
CAS120-24-1
Molecular FormulaC18H18O3
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OC(=O)CC2=CC=CC=C2)OC
InChIInChI=1S/C18H18O3/c1-3-7-14-10-11-16(17(12-14)20-2)21-18(19)13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3
InChIKeyYYLCMLYMJHKLEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isoeugenyl Phenylacetate CAS 120-24-1: Physical-Chemical Identity and Regulatory Status for Flavor-Fragrance Procurement


Isoeugenyl phenylacetate (CAS 120-24-1) is a synthetic phenol ester (C₁₈H₁₈O₃, MW 282.33 g/mol) belonging to the isoeugenol-derived ester class, produced by esterification of isoeugenol with phenylacetic acid [1]. It is a yellow, clear, viscous liquid at ambient temperature with a spicy odor described as sweet vanilla, clove-like, cinnamon, floral, and honey . It is listed by FEMA (No. 2477), JECFA (No. 1263), CoE (No. 237), and the EU-FLAVIS inventory (No. 09.710), with JECFA concluding no safety concern at current dietary intake levels when used as a flavoring agent [1]. The compound is employed primarily in fine fragrance and flavor formulations as a specialty ingredient rather than a high-volume commodity material [2].

Why Isoeugenyl Phenylacetate Cannot Be Replaced by Isoeugenyl Acetate or Eugenyl Phenylacetate: A Procurement Risk Brief


Cursory overlap in organoleptic descriptors ("spicy, clove-like, sweet") among isoeugenol-derived esters masks quantifiable divergence across dimensions critical to product safety, regulatory compliance, and performance. Clinical patch-test evidence demonstrates that isoeugenyl phenylacetate, isoeugenyl acetate, and the parent isoeugenol elicit distinct sensitization rates with high but non-uniform cross-reactivity, meaning selection cannot be based on odor profile alone [1]. Furthermore, the phenylacetate ester exhibits order-of-magnitude differences in vapor pressure, regulatory allowable concentrations in leave-on skin products, and annual volume-of-use patterns relative to the acetate analog, each of which carries direct consequences for formulation design, safety dossiers, and supply-chain planning [2][3]. These divergences are delineated quantitatively below.

Quantitative Differentiation of Isoeugenyl Phenylacetate vs. Closest Analogs: Head-to-Head and Cross-Study Evidence for Scientific Selection


Clinical Patch-Test Sensitization Rate: Isoeugenyl Phenylacetate vs. Isoeugenyl Acetate and Isoeugenol

In a multicenter clinical study of 2,261 consecutive dermatitis patients patch-tested to isoeugenol derivatives, isoeugenyl phenylacetate elicited positive reactions in 16 patients (0.71%), compared with 19 patients (0.84%) for isoeugenyl acetate, 40 patients (1.77%) for the parent isoeugenol, and only 4 patients (0.18%) for isoeugenyl benzoate [1]. Among the 16 patients reacting to isoeugenyl phenylacetate, 15 (94%) showed concomitant reactivity to isoeugenol, versus 13/19 (68%) for isoeugenyl acetate, indicating a materially different cross-reactivity pattern despite structural similarity [1].

Contact allergy Skin sensitization Fragrance safety

Vapor Pressure and Fixative Performance: Near-800-Fold Lower Volatility than Isoeugenyl Acetate

Isoeugenyl phenylacetate exhibits a vapor pressure of 1.06 × 10⁻⁶ mm Hg at 20 °C (EPI Suite v4.0), which is approximately 790-fold lower than the 8.39 × 10⁻⁴ mm Hg at 20 °C reported for isoeugenyl acetate (EPI Suite v4.0) [1][2]. This near-three-order-of-magnitude difference in volatility is the mechanistic basis for isoeugenyl phenylacetate functioning as a physical fixative in perfume compositions. Literature on its practical use confirms that this very low volatility allows isoeugenyl phenylacetate to be applied at comparatively high concentrations of 4–8% in perfume bases, contributing to fragrance substantivity and long-lasting dry-down in carnation, honey, and tobacco-type accords . Organoleptic databases report substantivity of 400 hours at 100% concentration for isoeugenyl phenylacetate [3], compared with 400 hours at only 20% in dipropylene glycol for isoeugenyl acetate [4], qualitatively consistent with the vapor-pressure differential.

Vapor pressure Fixative Fragrance longevity

IFRA Maximum Acceptable Concentration in Face/Body Leave-On Products: 18-Fold Regulatory Advantage over Isoeugenyl Acetate

Both compounds have undergone RIFM safety assessments using identical endpoint criteria (7 human health endpoints plus environmental), yielding IFRA maximum acceptable concentrations that diverge sharply for Category 3 products (applied to face/body using fingertips). Isoeugenyl phenylacetate carries an IFRA Category 3 allowable maximum of 1.1% in finished products, compared with only 0.061% for isoeugenyl acetate [1][2]. By contrast, IFRA Category 4 (fine fragrances) limits are identical at 0.99% for both compounds, and Category 1 (lip products) and Category 2 (axillae) are likewise identical at 0.18% and 0.053% respectively [1][2]. This indicates that the 18-fold differentiation is specific to face/body leave-on applications, reflecting divergent skin-sensitization risk assessments when aggregated across exposure scenarios.

IFRA Standards Regulatory compliance Cosmetic safety

Volume-of-Use and Fine-Fragrance Concentration: Specialty vs. Commodity Status

Isoeugenyl phenylacetate has a worldwide usage volume of <0.1 metric ton per year (IFRA, 2019) with a 95th percentile fine-fragrance concentration of 0.0024%, whereas isoeugenyl acetate falls in the 10–100 metric ton band (IFRA, 2015) with a 95th percentile concentration of 0.11% in fine fragrance [1][2]. Eugenyl phenylacetate (CAS 10402-33-2), the regioisomeric phenylacetate ester derived from eugenol rather than isoeugenol, also falls in the <0.1 mt/year band with a 95th percentile fine-fragrance concentration of 0.003% [3], placing both phenylacetate esters in a distinct low-volume, high-specialty tier relative to the high-volume acetate analog.

Volume of use Exposure assessment Fragrance ingredient sourcing

Lipophilicity and Formulation Partitioning: LogP Differential vs. Isoeugenyl Acetate

Isoeugenyl phenylacetate has a measured LogP (o/w) of 4.29, compared with 2.54–2.99 for isoeugenyl acetate as reported by multiple sources (EPI Suite Log KOW 2.99; parchem.com LogP 2.54; Sielc LogP 2.73) . For the other phenylacetate comparator, eugenyl phenylacetate reports LogP values of 3.57–3.92 [1], intermediate between the two isoeugenyl esters. The 1.3–1.75 log unit difference between isoeugenyl phenylacetate and isoeugenyl acetate corresponds to approximately a 20–56-fold higher n-octanol/water partition coefficient for the phenylacetate, indicating substantially greater lipophilicity .

LogP Lipophilicity Emulsion partitioning Formulation design

High-Value Application Scenarios for Isoeugenyl Phenylacetate Based on Quantitative Differentiation Evidence


Carnation-Honey-Tobacco Perfume Accords Requiring Extended Substantivity

The 790-fold lower vapor pressure of isoeugenyl phenylacetate relative to isoeugenyl acetate, combined with its practical deployment at 4–8% in perfume bases and substantivity of 400 hours neat, makes this compound the preferred choice when formulators require a warm, spicy-carnation base note that persists through the dry-down without relying on synthetic musk extenders . Unlike the acetate analog—which functions as a middle note and dissipates within hours—the phenylacetate serves as a physical fixative, anchoring the spicy-floral heart of luxury eau de parfum and extrait concentrations [1].

IFRA-Compliant Face and Body Leave-On Cosmetic Formulations

The 18-fold higher IFRA Category 3 maximum acceptable concentration (1.1% vs 0.061%) for isoeugenyl phenylacetate compared with isoeugenyl acetate creates a unique regulatory window for face creams, body lotions, and hand-cream formulations where a pronounced spicy-floral fragrance signature is desired but the acetate would exceed its allowable limit at equivalent olfactory intensity [2]. This differential is grounded in the distinct skin-sensitization risk profiles established through the RIFM safety assessment framework and is directly actionable for cosmetic product development [2].

Flavor Formulations for Baked Goods and Confectionery Requiring Heat-Stable Spicy-Honey Notes

Isoeugenyl phenylacetate has a taste threshold of 40 ppm delivering sweet, spicy, honey-like character with powdery nuances, and its very low volatility makes it particularly suited to flavor applications that undergo thermal processing (baked goods, hard candy) where more volatile esters would flash off . JECFA has evaluated the compound and found no safety concern at current dietary intake levels, and it is formally listed under FEMA GRAS, JECFA, and EU-FLAVIS inventories for food flavoring use [3].

Allergen-Aware Fragrance Design with Characterized Cross-Reactivity Profile

For fragrance houses and consumer product manufacturers implementing allergen-substitution programs, isoeugenyl phenylacetate occupies a defined position on the isoeugenol sensitization spectrum: it elicits 60% fewer absolute positive patch-test reactions than isoeugenol (16 vs 40 per 2,261 patients) but retains a high isoeugenol co-reactivity rate of 94% [4]. This quantitative risk profile enables evidence-based formulation decisions—the phenylacetate is appropriate where reduced primary sensitization risk is the goal, but it cannot be assumed to be non-cross-reactive in isoeugenol-sensitized individuals, a critical distinction for product labeling and safety substantiation [4].

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